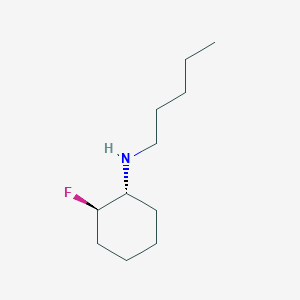
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include identifying the products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .Mécanisme D'action
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine is an agonist of GPR55 and GPR119, two G protein-coupled receptors that are involved in the regulation of numerous physiological processes. When this compound binds to these receptors, it triggers a cascade of biochemical events that result in the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are involved in the regulation of various physiological processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been studied for its potential role in the regulation of numerous physiological processes. In particular, this compound has been suggested to have potential therapeutic applications in the treatment of pain, inflammation, and cancer. In addition, this compound has been studied for its potential role in the regulation of glucose homeostasis and energy metabolism. It has been shown to activate the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available from chemical suppliers. Second, it is a stable compound that is easy to handle and store. Third, it has been studied extensively and its mechanism of action is well understood. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively weak agonist of GPR55 and GPR119, so its effects may be limited. In addition, it has a relatively short half-life, so its effects may not be sustained over long periods of time.
Orientations Futures
The potential future directions for research involving (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine include further investigation of its mechanism of action, its potential therapeutic applications, and its potential role in the regulation of glucose homeostasis and energy metabolism. In addition, further research could be conducted to explore its potential use in the treatment of other diseases and disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to explore the potential use of this compound as a tool for drug discovery and development.
Applications De Recherche Scientifique
Formation de complexes métalliques
Le composé peut servir de ligand polyvalent pour la formation de complexes métalliques . Les ligands sont des ions ou des molécules qui se lient aux atomes centraux pour former des composés de coordination. Dans ce cas, "(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine" peut se lier aux ions métalliques pour former divers complexes métalliques. Ces complexes peuvent avoir une large gamme d'applications dans des domaines tels que la catalyse, la science des matériaux et la médecine.
Synthèse de tropocoronands chiraux
Ce composé peut être utilisé dans la synthèse de tropocoronands chiraux . Les tropocoronands sont un type d'éther couronne qui peut lier sélectivement certains ions. La version chirale de ces composés, qui peut être synthétisée à l'aide de "this compound", peut avoir une utilité potentielle en catalyse asymétrique. La catalyse asymétrique est un processus qui peut produire des molécules chirales, ou "chiral", qui sont importantes dans de nombreux systèmes biologiques.
Développement de médicaments
"this compound" peut potentiellement être utilisé dans le développement de médicaments. Les propriétés uniques de ce composé pourraient lui permettre d'interagir avec les systèmes biologiques de manière spécifique, conduisant à des effets thérapeutiques potentiels. Cependant, des recherches supplémentaires seraient nécessaires pour explorer pleinement cette application.
Synthèse de catalyseurs
Le composé peut également être utilisé dans la synthèse de catalyseurs. Les catalyseurs sont des substances qui augmentent la vitesse des réactions chimiques sans être consommées dans la réaction elle-même. Les propriétés uniques de "this compound" pourraient potentiellement le rendre utile dans la création de nouveaux catalyseurs plus efficaces.
Synthèse de ligands chiraux
"this compound" peut être utilisé dans la synthèse de ligands chiraux . Les ligands chiraux sont un type de ligand qui a une image miroir non superposable. Ces ligands sont souvent utilisés en catalyse asymétrique pour créer des molécules chirales.
Utilisation en recherche
En tant que produit chimique de recherche, "this compound" peut être utilisé dans une variété d'expériences scientifiques. Ses propriétés uniques peuvent en faire un outil précieux pour faire progresser divers domaines d'études.
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHRRSKSZZSXQS-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



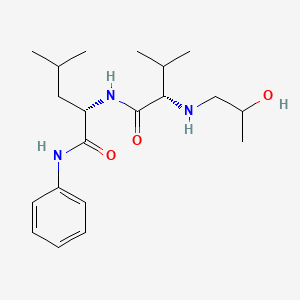


![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)
![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
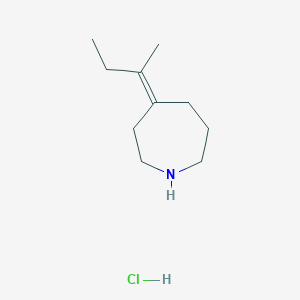



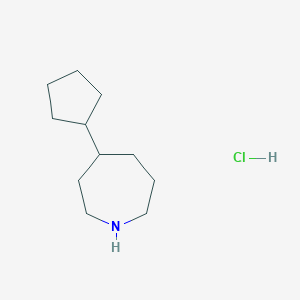
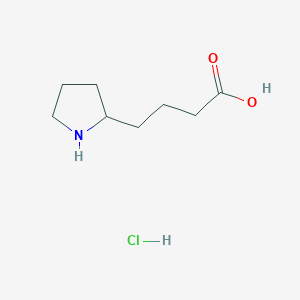
![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)